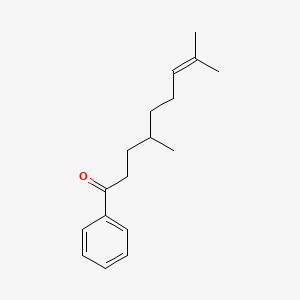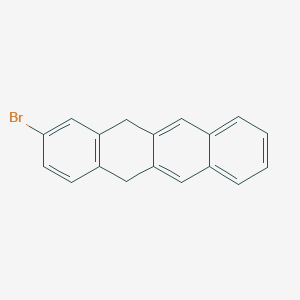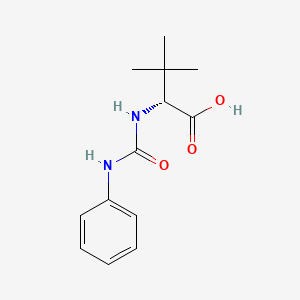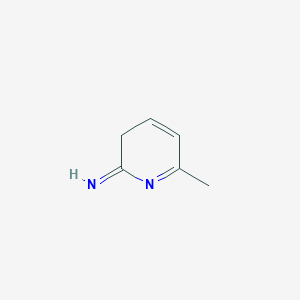![molecular formula C19H30N2S B14205407 [4-(4-Hexylcyclohexyl)phenyl]thiourea CAS No. 832098-97-2](/img/structure/B14205407.png)
[4-(4-Hexylcyclohexyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Hexylcyclohexyl)phenyl]thiourea is an organic compound with the molecular formula C19H30N2S It is a thiourea derivative, characterized by the presence of a hexylcyclohexyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Hexylcyclohexyl)phenyl]thiourea typically involves the reaction of 4-(4-hexylcyclohexyl)aniline with thiocyanate compounds under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Hexylcyclohexyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(4-Hexylcyclohexyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of thiourea derivatives with biological macromolecules. It may serve as a model compound for investigating the binding mechanisms of thiourea-based drugs.
Medicine
In medicine, this compound has potential applications as a pharmacophore in the design of new therapeutic agents. Its structural features can be exploited to develop drugs with specific biological activities.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-(4-Hexylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity. The hexylcyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Hexylcyclohexyl)phenyl]urea: Similar structure but with a urea moiety instead of thiourea.
[4-(4-Hexylcyclohexyl)phenyl]amine: Lacks the thiourea group, providing different reactivity and applications.
[4-(4-Hexylcyclohexyl)phenyl]sulfonamide: Contains a sulfonamide group, offering distinct chemical properties.
Uniqueness
[4-(4-Hexylcyclohexyl)phenyl]thiourea is unique due to the presence of both a thiourea group and a hexylcyclohexyl moiety. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
832098-97-2 |
|---|---|
Formule moléculaire |
C19H30N2S |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
[4-(4-hexylcyclohexyl)phenyl]thiourea |
InChI |
InChI=1S/C19H30N2S/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)21-19(20)22/h11-16H,2-10H2,1H3,(H3,20,21,22) |
Clé InChI |
WLMUGDWAMLADNA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


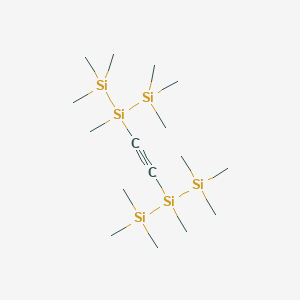
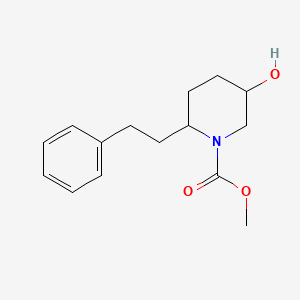
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
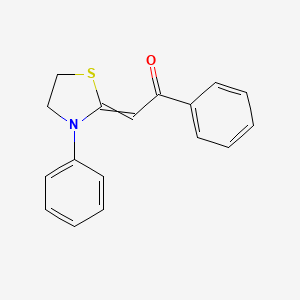
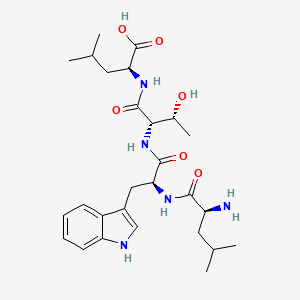
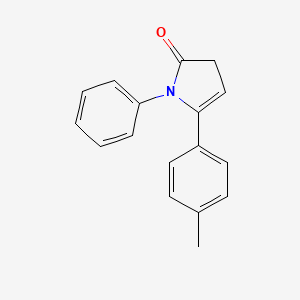
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
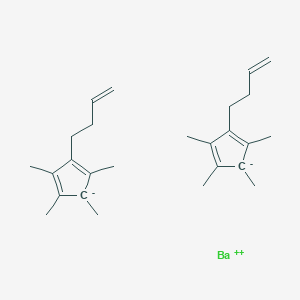
![5-Methyl-6-thia-4-azaspiro[2.4]hept-4-ene](/img/structure/B14205389.png)
